molecular formula H4I4MoO B1264715 tetraiodidooxidomolybdate(V)

tetraiodidooxidomolybdate(V)

Cat. No. B1264715
M. Wt: 623.6 g/mol
InChI Key: BJEUNYIAAJEXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraiodo(oxo)molybdate(1-) is an iodooxometallate anion and a molybdenum coordination entity.

Scientific Research Applications

Copper Chelation in Cancer Therapy

Tetraiodidooxidomolybdate(V), under its alternate name Tetrathiomolybdate (TM), is recognized for its role in copper chelation and NF-κB inhibition, making it a novel anti-cancer and anti-angiogenic agent. It has shown efficacy in preclinical and animal models, particularly in the context of solid tumors, with Phase I and II clinical trials demonstrating promising results and a favorable toxicity profile. The potential of copper lowering as an anti-angiogenic strategy in cancer chemoprevention is highlighted, although further investigation is necessary in this area (Khan & Merajver, 2009).

Antiangiogenic Strategy in Cancer

TM’s role extends to its usage as an anticopper agent, initially developed for Wilson's disease. It forms a stable complex with serum albumin and copper, inhibiting cellular copper uptake. This property has been leveraged in cancer treatment, with studies indicating that TM can prevent the development of visible cancers in animal models and inhibit tumor growth. It targets multiple angiogenic cytokines, potentially offering a more comprehensive approach to antiangiogenic therapy compared to treatments targeting single agents (Brewer, 2005).

Catalytic Applications

Research also points to the use of TM in catalyzing the deoxydehydration of glycols to olefins, with studies suggesting moderate to excellent yields using specific catalysts like tetrabutylammonium dioxovanadium(V)dipicolinate (Chapman & Nicholas, 2013).

properties

Product Name

tetraiodidooxidomolybdate(V)

Molecular Formula

H4I4MoO

Molecular Weight

623.6 g/mol

IUPAC Name

oxomolybdenum;tetrahydroiodide

InChI

InChI=1S/4HI.Mo.O/h4*1H;;

InChI Key

BJEUNYIAAJEXBP-UHFFFAOYSA-N

Canonical SMILES

O=[Mo].I.I.I.I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetraiodidooxidomolybdate(V)

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